molecular formula C8H12N2O B1652140 4-(2-Aminoethyl)-6-methylpyridin-2-OL CAS No. 1393551-97-7

4-(2-Aminoethyl)-6-methylpyridin-2-OL

Cat. No.: B1652140
CAS No.: 1393551-97-7
M. Wt: 152.19
InChI Key: WUWWKXXHNAAVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)-6-methylpyridin-2-OL is a pyridine derivative featuring a hydroxyl group at position 2, a methyl group at position 6, and a 2-aminoethyl substituent at position 4 (Figure 1). This compound combines aromatic, hydroxyl, and amino functionalities, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No.

1393551-97-7

Molecular Formula

C8H12N2O

Molecular Weight

152.19

IUPAC Name

4-(2-aminoethyl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H12N2O/c1-6-4-7(2-3-9)5-8(11)10-6/h4-5H,2-3,9H2,1H3,(H,10,11)

InChI Key

WUWWKXXHNAAVPK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=O)N1)CCN

Canonical SMILES

CC1=CC(=CC(=O)N1)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine Family

(a) 3-Amino-6-methylpyridin-2-ol
  • Structure: Differs in the position of the amino group (position 3 vs. 4) and lacks the ethyl chain in the amino substituent.
(b) 4-(2-Aminoethyl)pyridine
  • Structure : Lacks the hydroxyl and methyl groups present in the target compound.
  • Applications: Used in coordination chemistry due to its aminoethyl-pyridine backbone, which can act as a bidentate ligand.
(c) 3-Amino-5-methoxypyridin-4-ol•2HCl
  • Structure: Contains methoxy and hydroxyl groups at positions 5 and 4, respectively, with an amino group at position 3.
  • Relevance : Listed in a pyridine derivatives catalog (), this compound’s methoxy group may enhance electron density on the pyridine ring, contrasting with the methyl group in the target compound.

Functional Analogues in Heterocyclic Chemistry

(a) Nitrophenylbenzimidazole Derivatives
  • Structure : Benzimidazole core with nitro and sulfonyl groups ().
  • Bioactivity : Demonstrated superior antifungal activity compared to the commercial agent carbendazim. While structurally distinct from pyridines, the presence of nitro groups highlights the importance of electron-withdrawing substituents in bioactivity.
(b) Imidazole-Based Fungicides
  • Structure : Imidazole derivatives (e.g., clotrimazole) with substituted aromatic rings.
  • Applications: Widely used as antifungal agents (). The target compound’s aminoethyl and hydroxyl groups could mimic hydrogen-bonding interactions seen in imidazole drugs, though direct comparisons are speculative.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Applications Evidence Source
4-(2-Aminoethyl)-6-methylpyridin-2-OL Pyridine 2-OH, 6-CH3, 4-(CH2NH2) Potential ligand, bioactive intermediate Inferred
3-Amino-6-methylpyridin-2-ol Pyridine 2-OH, 6-CH3, 3-NH2 Industrial availability
4-(2-Aminoethyl)pyridine Pyridine 4-(CH2NH2) Coordination chemistry
Nitrophenylbenzimidazole Derivatives Benzimidazole Nitro, sulfonyl groups Antifungal activity

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